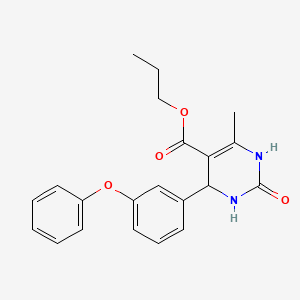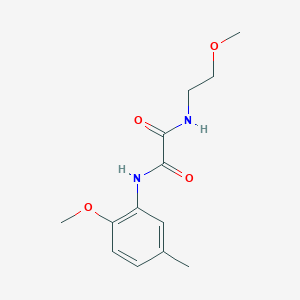![molecular formula C17H20ClNO2 B4928555 (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol, also known as CPFM, is a chemical compound that has been subject to extensive scientific research due to its potential therapeutic applications. CPFM is a synthetic compound that is classified as a piperidine derivative and has been found to exhibit significant biological activity.
作用机制
The exact mechanism of action of (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol is not fully understood, but it is thought to act by modulating various signaling pathways in cells. (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression. Additionally, (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to activate certain signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to reduce the expression of inflammatory mediators, such as COX-2 and inducible nitric oxide synthase (iNOS). Additionally, (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal survival and function.
实验室实验的优点和局限性
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it exhibits significant biological activity at relatively low concentrations. However, (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol also has some limitations. It has been found to have low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol. One area of interest is the development of more efficient synthesis methods for (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol, which could make it more widely available for research and potential therapeutic use. Additionally, further studies are needed to elucidate the exact mechanism of action of (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol and to identify its molecular targets. This could lead to the development of more specific and effective (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol derivatives for use in various therapeutic applications. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol in humans.
合成方法
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol can be synthesized using a variety of methods, including the reaction of 5-(2-chlorophenyl)-2-furaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions and the use of organometallic reagents.
科学研究应用
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against a range of diseases, including cancer, inflammation, and neurological disorders. (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to have anti-inflammatory effects in animal models of inflammation. Additionally, (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
[1-[[5-(2-chlorophenyl)furan-2-yl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c18-16-6-2-1-5-15(16)17-8-7-14(21-17)11-19-9-3-4-13(10-19)12-20/h1-2,5-8,13,20H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKSXRXEXLKVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC=CC=C3Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[[5-(2-Chlorophenyl)furan-2-yl]methyl]piperidin-3-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)

![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)
![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)

![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)
![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)